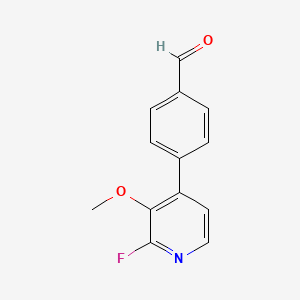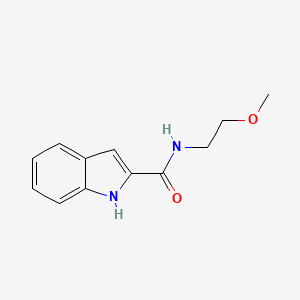![molecular formula C13H22N2O5 B13889629 (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoicacid](/img/structure/B13889629.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoic acid: is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Deprotected amino acids ready for further functionalization.
Applications De Recherche Scientifique
Chemistry: The compound is widely used in peptide synthesis as a protected amino acid derivative. It allows for the selective deprotection and functionalization of peptides.
Biology: In biological research, the compound can be used to study enzyme-substrate interactions and protein folding mechanisms.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action for (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoic acid primarily involves its role as a protected amino acid. The Boc group provides stability during synthetic procedures and can be selectively removed under acidic conditions to reveal the free amino group. This allows for further functionalization and incorporation into larger molecules.
Comparaison Avec Des Composés Similaires
- **(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexyl}ethanoic acid
- **tert-butyl esters of various amino acids
Uniqueness: The presence of the pyrrolidine ring in (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoic acid provides unique reactivity and stability compared to other Boc-protected amino acids. This makes it particularly useful in specific synthetic applications where the pyrrolidine ring’s properties are advantageous.
Propriétés
Formule moléculaire |
C13H22N2O5 |
|---|---|
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-pyrrolidin-1-ylbutanoic acid |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9(11(17)18)8-10(16)15-6-4-5-7-15/h9H,4-8H2,1-3H3,(H,14,19)(H,17,18)/t9-/m0/s1 |
Clé InChI |
JSBQGPFBEMYONN-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N1CCCC1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)N1CCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol](/img/structure/B13889549.png)
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)
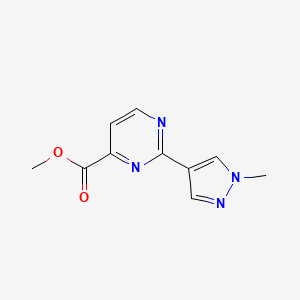
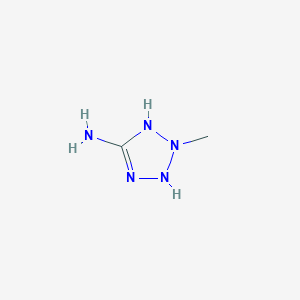
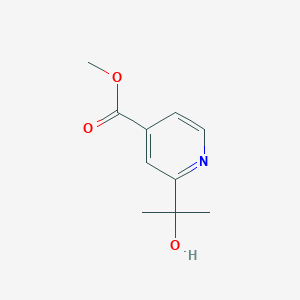

![[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13889577.png)
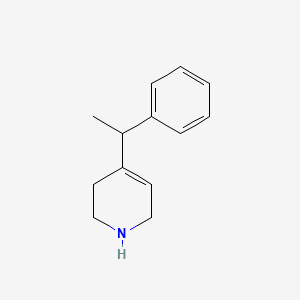
![Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate](/img/structure/B13889583.png)

![tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane](/img/structure/B13889592.png)
![2-[3-(Dimethylamino)propyl]guanidine](/img/structure/B13889606.png)
